molecular formula C6H3NO2S B3370615 Thiophene-2-carbonyl isocyanate CAS No. 4753-94-0

Thiophene-2-carbonyl isocyanate

Cat. No.: B3370615
CAS No.: 4753-94-0
M. Wt: 153.16 g/mol
InChI Key: AGXGGAVHNIUTIJ-UHFFFAOYSA-N
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Description

Thiophene-2-carbonyl isocyanate is an organic compound that belongs to the class of heterocyclic compounds known as thiophenes. Thiophenes are characterized by a five-membered ring containing one sulfur atom. This compound is particularly notable for its reactivity and versatility in organic synthesis, making it a valuable compound in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Thiophene-2-carbonyl isocyanate can be synthesized through the Curtius rearrangement of thiophene-2-carbonyl azide. This reaction involves the thermal decomposition of the azide to form the isocyanate. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the isocyanate .

Industrial Production Methods: Industrial production of this compound often involves the use of advanced techniques such as differential scanning calorimetry (DSC) to monitor the reaction conditions and optimize yield. The process requires careful control of temperature and the use of inert atmospheres to ensure the stability of the isocyanate .

Chemical Reactions Analysis

Types of Reactions: Thiophene-2-carbonyl isocyanate undergoes various types of chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines to form ureas.

    Addition Reactions: It can add to alcohols to form carbamates.

    Cycloaddition Reactions: It can participate in cycloaddition reactions to form heterocyclic compounds.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, and thiols.

    Catalysts: Lewis acids or bases to facilitate the reactions.

    Solvents: Anhydrous solvents such as dichloromethane or tetrahydrofuran.

Major Products Formed:

    Ureas: Formed from the reaction with amines.

    Carbamates: Formed from the reaction with alcohols.

    Heterocycles: Formed from cycloaddition reactions.

Scientific Research Applications

Thiophene-2-carbonyl isocyanate has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Thiophene-2-carbonyl isocyanate can be compared with other similar compounds such as:

    Furan-2-carbonyl isocyanate: Similar in structure but contains an oxygen atom instead of sulfur.

    Selenophene-2-carbonyl isocyanate: Contains a selenium atom instead of sulfur.

    Benzoyl isocyanate: Contains a benzene ring instead of a thiophene ring.

Uniqueness: this compound is unique due to the presence of the sulfur atom in the thiophene ring, which imparts distinct electronic and steric properties. These properties influence its reactivity and make it a valuable compound in the synthesis of sulfur-containing heterocycles and other complex molecules .

Properties

IUPAC Name

thiophene-2-carbonyl isocyanate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3NO2S/c8-4-7-6(9)5-2-1-3-10-5/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGXGGAVHNIUTIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)N=C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801306049
Record name 2-Thiophenecarbonyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801306049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4753-94-0
Record name 2-Thiophenecarbonyl isocyanate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4753-94-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Thiophenecarbonyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801306049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Thiophene-2-carbonyl isocyanate
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Thiophene-2-carbonyl isocyanate
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Thiophene-2-carbonyl isocyanate
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Thiophene-2-carbonyl isocyanate
Reactant of Route 5
Thiophene-2-carbonyl isocyanate
Reactant of Route 6
Thiophene-2-carbonyl isocyanate

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